1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine
Overview
Description
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C12H16FN3O2. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with an ethyl group and a 2-fluoro-4-nitrophenyl group, making it a valuable building block in organic synthesis .
Mechanism of Action
Target of Action
It is known that piperazine-containing molecules possess various biological activities and have been reported as antivirals for effectively inhibiting human immunodeficiency virus (hiv-1) and human rhinovirus (hrv-3) infection .
Mode of Action
Piperazine derivatives are known to interact with their targets, leading to changes in the biological activity of the target molecules .
Biochemical Pathways
Given the reported antiviral activity of piperazine derivatives, it can be inferred that the compound may interfere with the replication cycle of viruses .
Pharmacokinetics
The piperazine scaffold is a key pharmacophoric element in the design, synthesis, and biological evaluation of novel therapeutic agents .
Result of Action
Given the reported antiviral activity of piperazine derivatives, it can be inferred that the compound may inhibit the replication of certain viruses .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .
Preparation Methods
The synthesis of 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine typically involves the reaction of 1-ethylpiperazine with 2-fluoro-4-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Chemical Reactions Analysis
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-Ethyl-4-(4-fluoro-2-nitrophenyl)piperazine: This compound has a similar structure but with different positions of the fluoro and nitro groups, leading to variations in reactivity and applications.
1-Ethyl-4-(3-nitrophenyl)piperazine:
The unique combination of the ethyl, fluoro, and nitro groups in this compound makes it distinct and valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-ethyl-4-(2-fluoro-4-nitrophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O2/c1-2-14-5-7-15(8-6-14)12-4-3-10(16(17)18)9-11(12)13/h3-4,9H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXGMZBNFICRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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